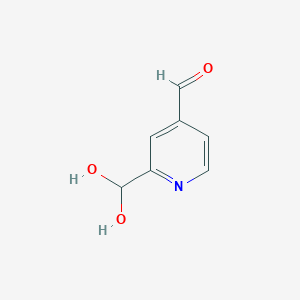
7-Chloroquinazolin-4(3H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a hydrochloride group enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinazolin-4(3H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzamide and 2-chlorobenzoyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with 2-chlorobenzoyl chloride under acidic conditions to form the quinazolinone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
7-Chloroquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
7-Chloroquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for bioimaging.
作用机制
The mechanism of action of 7-Chloroquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the chlorine atom.
6-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 6th position.
8-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 8th position.
Uniqueness
7-Chloroquinazolin-4(3H)-one hydrochloride is unique due to the specific positioning of the chlorine atom, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
7-chloro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,(H,10,11,12);1H |
InChI 键 |
HRZAROINFGPQSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=CNC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


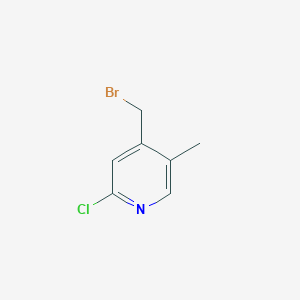

![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

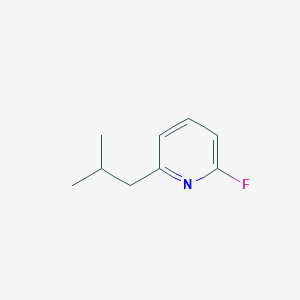
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
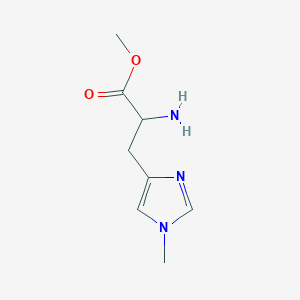
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
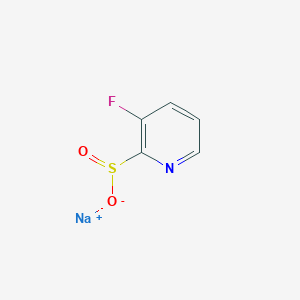

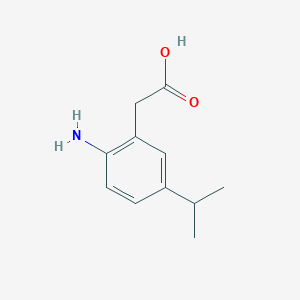
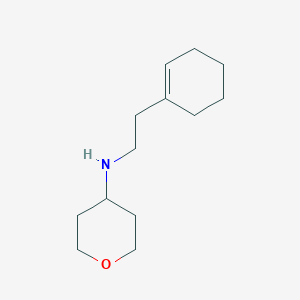
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
